

historical development of naphthalene disulfonic acids

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5,6-Diaminonaphthalene-1,3-disulfonic acid

Cat. No.: B1581404

[Get Quote](#)

An In-Depth Technical Guide to the Historical Development of Naphthalene Disulfonic Acids

Introduction: From Coal Tar to Complex Chemistry

The story of naphthalene disulfonic acids is fundamentally linked to the rise of the synthetic chemical industry in the 19th century. Naphthalene, a simple bicyclic aromatic hydrocarbon, was readily available as a bulk byproduct of coal tar distillation. While initially used for mundane purposes like mothballs, chemists soon realized its potential as a versatile scaffold for creating a vast array of new molecules. The introduction of sulfonic acid ($-\text{SO}_3\text{H}$) groups onto the naphthalene ring was the critical first step in unlocking this potential. This process, known as sulfonation, not only rendered the highly insoluble naphthalene water-soluble but also activated the ring system for further chemical transformations, paving the way for the burgeoning synthetic dye industry and, later, for pharmaceuticals and analytical chemistry.

This guide provides a detailed exploration of the historical development of naphthalene disulfonic acids, tracing their discovery, the elucidation of their complex isomerism, the evolution of their synthesis, and their enduring impact on science and industry.

Chapter 1: The Dawn of Naphthalene Sulfonation - A Tale of Two Controls

The sulfonation of naphthalene is a classic example of an electrophilic aromatic substitution reaction. The initial challenge for early chemists was not just achieving sulfonation but controlling it. It quickly became apparent that the position of the sulfonic acid group was highly dependent on the reaction conditions, a phenomenon now understood as the interplay between kinetic and thermodynamic control.

- **Kinetic Control (Low Temperature):** When naphthalene is sulfonated with concentrated sulfuric acid at lower temperatures (around 80°C), the reaction is fast, and the sulfonic acid group preferentially adds to the alpha-position (C1) to yield naphthalene-1-sulfonic acid. This position is more sterically accessible and has a higher electron density, leading to a lower activation energy for the substitution.^[1]
- **Thermodynamic Control (High Temperature):** At higher temperatures (around 160°C or above), the reaction becomes reversible.^[1] The initially formed naphthalene-1-sulfonic acid can be de-sulfonated and re-sulfonated. Under these conditions, the more sterically hindered but thermodynamically more stable beta-isomer, naphthalene-2-sulfonic acid, becomes the major product.^{[1][2]}

This fundamental principle of temperature-dependent isomerism was a pivotal discovery. It provided chemists with a crucial tool to selectively produce different monosulfonated precursors, which in turn dictated the isomers formed during the subsequent, more forceful disulfonation step.

Chapter 2: Key Naphthalene Disulfonic Acids - Discovery and Synthesis

The addition of a second sulfonic acid group presented an even greater challenge of controlling isomerism. The conditions of the second sulfonation—temperature, time, and the strength of the sulfonating agent (e.g., sulfuric acid vs. oleum)—determine the final product. Several key isomers emerged as industrially vital, each with its own story of discovery and synthetic optimization.

Naphthalene-1,5-disulfonic acid (Armstrong's Acid)

Named for the British chemist Henry Edward Armstrong, this isomer is a cornerstone of naphthalene chemistry.^{[3][4]} It is prepared by the disulfonation of naphthalene using a strong

sulfonating agent like oleum (fuming sulfuric acid) under relatively controlled temperature conditions to favor substitution at the alpha positions of different rings.^[3]

Its primary historical importance lies in its role as a precursor. Fusion of Armstrong's acid with sodium hydroxide yields 1,5-dihydroxynaphthalene, a key component for certain dyes.^[3] Furthermore, its disodium salt is sometimes used in pharmaceuticals as a divalent counterion to form stable salts with basic drug compounds, in which case it is referred to as a "napadisylate".^[3]

The β,β' -Isomers: Naphthalene-2,7- and Naphthalene-2,6-disulfonic acid

These isomers are formed under high-temperature sulfonation conditions, reflecting thermodynamic control.^[5] The reaction of naphthalene with sulfuric acid at temperatures between 135°C and 175°C typically yields a mixture of the 2,7- and 2,6-isomers.^[6] Separating these isomers from the reaction mixture was a significant industrial challenge, often involving fractional crystallization of their salts.^{[1][6]}

Their value is almost exclusively as dye intermediates.^{[7][8]} The naphthalene ring system serves as a foundational chromophore structure, and the sulfonic acid groups provide water solubility and sites for attaching other functional groups to fine-tune the color and performance of the final dye.^[7] 2,7-Naphthalenedisulfonic acid, in particular, is a precursor for H-Acid, one of the most important dye intermediates.^[9]

Chromotropic Acid (4,5-Dihydroxynaphthalene-2,7-disulfonic acid)

Chromotropic acid is a more complex derivative whose development showcases the multi-step synthetic pathways that became common. Its synthesis involves the sulfonation of naphthalene followed by hydroxylation to introduce two hydroxyl groups.^[10] The name "chromotropic" derives from Greek roots meaning "color-change," reflecting its most famous property.^{[10][11]}

While it serves as an intermediate in the synthesis of some azo dyes, its most significant and lasting application is in analytical chemistry.^[12] In a strongly acidic medium, chromotropic acid reacts specifically with formaldehyde to produce a distinct red-purple colored complex, which can be measured spectrophotometrically.^{[10][11]} This reaction became a benchmark method,

standardized by agencies like NIOSH, for the quantitative analysis of formaldehyde in air and water samples, a critical function in environmental and occupational health monitoring.[\[10\]](#)

H-Acid (1-Amino-8-naphthol-3,6-disulfonic acid)

H-Acid is arguably one of the most commercially important naphthalene derivatives ever produced. It is a vital intermediate for producing a wide range of acid, direct, and reactive dyes for textiles.[\[13\]](#) Its structure is unique, containing both an amino group and a hydroxyl group on the same ring, which allows it to be coupled with two different diazonium salts to create a vast palette of colors.

The traditional synthesis of H-Acid is a multi-step process that begins with the sulfonation of naphthalene to produce trisulfonic acid, followed by nitration, reduction of the nitro group to an amine, and finally, a caustic fusion step to replace one of the sulfonic acid groups with a hydroxyl group.[\[14\]](#)[\[15\]](#) This process is notoriously harsh and generates significant amounts of chemical waste, leading to serious environmental concerns.[\[13\]](#) Modern research has focused on developing greener synthetic routes to H-Acid, for instance, by avoiding the nitration step.[\[13\]](#)

Chapter 3: Experimental Protocols - Recreating History

The following protocols are illustrative of the classical methods used for synthesizing key naphthalene disulfonic acids. These methods demonstrate the practical application of controlling reaction conditions to achieve specific isomers.

Protocol 1: Synthesis of Naphthalene-1,5-disulfonic acid (Armstrong's Acid)

This protocol is based on the direct disulfonation of naphthalene using oleum.

Methodology:

- In a reaction vessel equipped with a stirrer and external cooling, carefully add 20% oleum.
- While maintaining the temperature between 20-35°C, gradually add powdered naphthalene to the oleum with constant stirring.

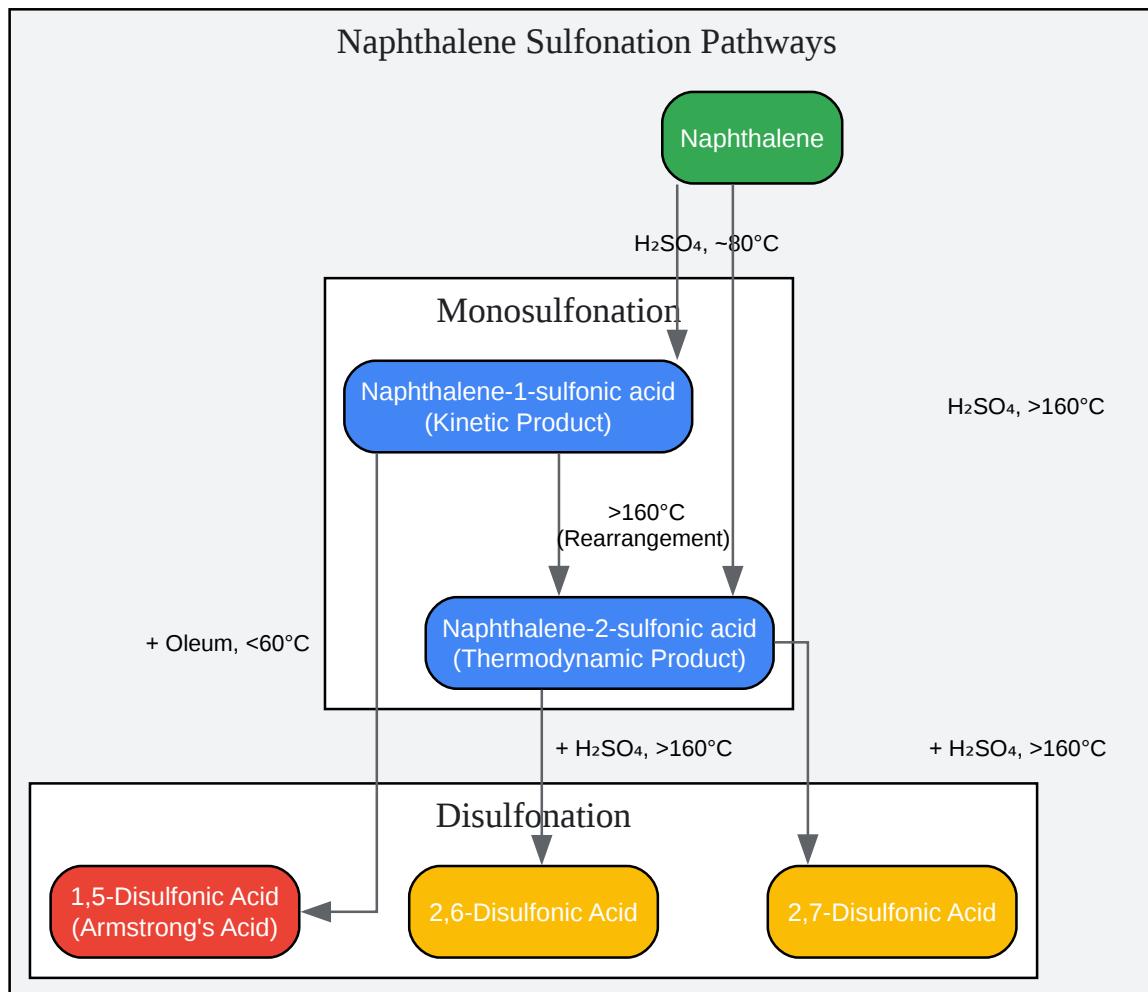
- After the initial addition, alternately add small portions of 65% oleum and more naphthalene, ensuring the temperature does not exceed 40°C.
- Once all reagents are added, slowly heat the reaction mixture to 55°C and maintain this temperature for 6 hours with continuous stirring.
- After the reaction is complete, cool the mixture and carefully pour it into a beaker of cold water or onto crushed ice.
- The Naphthalene-1,5-disulfonic acid will precipitate as a tetrahydrate.[\[16\]](#)
- Isolate the solid product by filtration and wash it with a small amount of cold, dilute sulfuric acid.
- The product can be further purified by recrystallization.

Protocol 2: Synthesis of a Naphthalene-2,7- and -2,6-disulfonic acid Mixture

This protocol demonstrates the use of high temperatures to favor the thermodynamically stable beta-isomers.

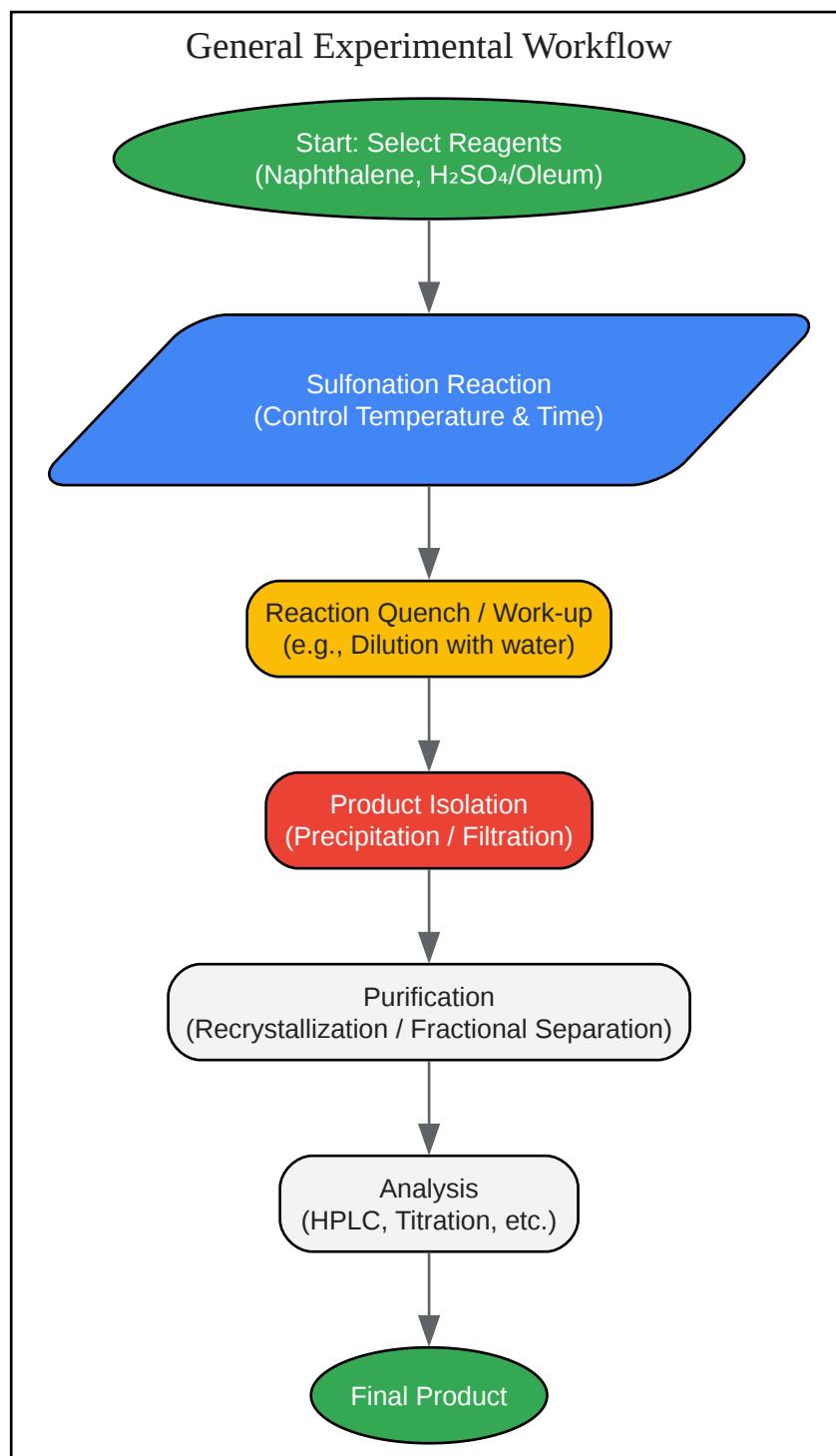
Methodology:

- To a cast-iron reaction vessel fitted with a stirrer, add 98% sulfuric acid.
- Heat the sulfuric acid to approximately 160°C.
- Slowly and carefully add molten naphthalene to the hot acid with vigorous stirring.
- Maintain the reaction temperature at 160-165°C for 4-6 hours. During this time, the initially formed alpha-isomers will rearrange to the more stable beta,beta'-disulfonic acids.[\[1\]](#)
- Monitor the reaction progress by taking small samples and analyzing the isomer distribution (historically done by fractional crystallization, now by HPLC).
- Once the desired isomer ratio is achieved, cool the reaction mixture.


- Dilute the mixture with water, which will cause the disulfonic acids to begin precipitating.
- The separation of the 2,6- and 2,7-isomers is complex and typically involves the addition of sodium salts to selectively precipitate one isomer, followed by filtration and further treatment of the filtrate to isolate the other.[\[6\]](#)

Chapter 4: Data and Diagrams

Summary of Key Naphthalene Disulfonic Acids


Compound Name	Common Name	Chemical Structure	Key Synthesis Condition	Historical/Primary Application
Naphthalene-1,5-disulfonic acid	Armstrong's Acid	$C_{10}H_6(SO_3H)_2$	Disulfonation with oleum at moderate temperatures (~55°C). [17]	Intermediate for 1,5-dihydroxynaphthalene; pharmaceutical salt former (napadisylate). [3]
Naphthalene-2,7-disulfonic acid	-	$C_{10}H_6(SO_3H)_2$	High-temperature sulfonation (>160°C). [1]	Important dye intermediate; precursor to H-Acid. [7][9]
Naphthalene-2,6-disulfonic acid	Ebert-Merz beta-acid	$C_{10}H_6(SO_3H)_2$	High-temperature sulfonation (>160°C), often co-produced with the 2,7-isomer. [6]	Dye intermediate. [18]
4,5-Dihydroxynaphthalene-2,7-disulfonic acid	Chromotropic Acid	$(HO)_2C_{10}H_4(SO_3H)_2$	Multi-step synthesis involving sulfonation and hydroxylation. [10]	Analytical reagent for formaldehyde; dye intermediate. [10][11][12]
1-Amino-8-naphthol-3,6-disulfonic acid	H-Acid	$H_2NC_{10}H_4(OH)(SO_3H)_2$	Complex multi-step synthesis (sulfonation, nitration, reduction, caustic fusion). [13][14]	Crucial intermediate for a wide range of azo dyes. [13]

Visualizations

[Click to download full resolution via product page](#)

Caption: Naphthalene sulfonation pathways illustrating kinetic vs. thermodynamic control.

[Click to download full resolution via product page](#)

Caption: A typical experimental workflow for naphthalene disulfonic acid synthesis.

Conclusion

The historical development of naphthalene disulfonic acids is a microcosm of the evolution of industrial organic chemistry. It began with a raw material from coal tar and, through the careful study and control of a fundamental chemical reaction, gave rise to a family of compounds that colored the world. The journey from Armstrong's acid to H-Acid illustrates a progression towards increasing molecular complexity and functional sophistication. While the primary application has historically been in the dye industry, the unique properties of these molecules have ensured their relevance in fields as diverse as analytical chemistry and pharmaceuticals. The ongoing challenge, particularly for high-volume products like H-Acid, is to reconcile the historical synthetic pathways with the modern imperatives of green chemistry and environmental sustainability, ensuring that this remarkable class of compounds has a future as rich as its past.

References

- Smolecule. Chromotropic acid (disodium dihydrate).
- Wikipedia. Armstrong's acid.
- Focus Chemical. The Role of 2,7-Naphthalenedisulfonic Acid Disodium Salt in Dye Synthesis.
- Wikiwand. Armstrong's acid.
- Wikipedia. Suramin.
- Wikipedia. Chromotropic acid.
- IOP Conference Series: Materials Science and Engineering. Effect of reaction conditions on naphthalene sulfonation.
- Longchang Chemical. China Chromotropic Acid Manufacturer CAS 148-25-4.
- NINGBO INNO PHARMCHEM CO.,LTD. The Importance of 1,6-Naphthalenedisulfonic Acid in Modern Dye Manufacturing.
- Google Patents. EP0012260B1 - Sulphurisation compounds of naphthalene, process for their preparation and their use.
- Google Patents. EP0047450A1 - Process for the production of naphthalene-2-sulphonic acid and naphthalene-2,6-and-2,7-disulphonic acids.
- Google Patents. US1670406A - Process of preparing h-acid.
- ResearchGate. Synthesis processes of H-acid.
- Google Patents. US3546280A - Process for the preparation of naphthalene disulfonic acid.
- Google Patents. CN112457222A - Preparation method of 2, 7-naphthalene disulfonic acid.
- Google Patents. CN107759496B - H acid synthesis method.
- Google Patents. US4324742A - Process for separation of naphthalenedisulfonic acids.

- ChemicalBook. 1,5-Naphthalenedisulfonic acid.
- PubChem. Naphthalene-2,6-disulfonic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. US4324742A - Process for separation of naphthalenedisulfonic acids - Google Patents [patents.google.com]
- 2. shokubai.org [shokubai.org]
- 3. Armstrong's acid - Wikipedia [en.wikipedia.org]
- 4. Armstrong's acid - Wikiwand [wikiwand.com]
- 5. US3546280A - Process for the preparation of naphthalene disulfonic acid - Google Patents [patents.google.com]
- 6. EP0047450A1 - Process for the production of naphthalene-2-sulphonic acid and naphthalene-2,6-and-2,7-disulphonic acids - Google Patents [patents.google.com]
- 7. nbino.com [nbino.com]
- 8. nbino.com [nbino.com]
- 9. CN112457222A - Preparation method of 2, 7-naphthalene disulfonic acid - Google Patents [patents.google.com]
- 10. Buy Chromotropic acid (disodium dihydrate) [smolecule.com]
- 11. Chromotropic acid - Wikipedia [en.wikipedia.org]
- 12. longchangchemical.com [longchangchemical.com]
- 13. CN107759496B - H acid synthesis method - Google Patents [patents.google.com]
- 14. US1670406A - Process of preparing h-acid - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- 16. EP0012260B1 - Sulphurisation compounds of naphthalene, process for their preparation and their use - Google Patents [patents.google.com]
- 17. 1,5-Naphthalenedisulfonic acid | 81-04-9 [chemicalbook.com]

- 18. SID 46506948 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [historical development of naphthalene disulfonic acids]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1581404#historical-development-of-naphthalene-disulfonic-acids>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com